molecular formula C9H11BrN2 B594350 3-Bromo-5-(pyrrolidin-3-yl)pyridine CAS No. 1256810-66-8

3-Bromo-5-(pyrrolidin-3-yl)pyridine

Cat. No.: B594350
CAS No.: 1256810-66-8
M. Wt: 227.105
InChI Key: FNFPSSBFQIHSSV-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom and a pyrrolidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyrrolidin-3-yl)pyridine typically involves the bromination of 5-(pyrrolidin-3-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while oxidation and reduction can produce different pyrrolidine derivatives.

Scientific Research Applications

3-Bromo-5-(pyrrolidin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(pyrrolidin-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with diverse applications.

Properties

IUPAC Name

3-bromo-5-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-3-8(5-12-6-9)7-1-2-11-4-7/h3,5-7,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFPSSBFQIHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298503
Record name 3-Bromo-5-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-66-8
Record name 3-Bromo-5-(3-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256810-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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